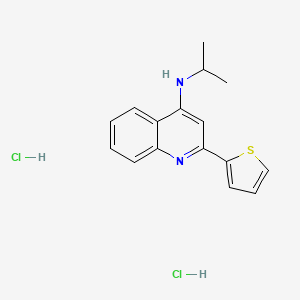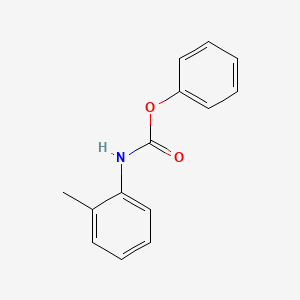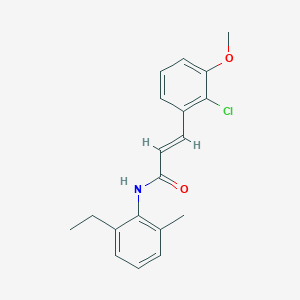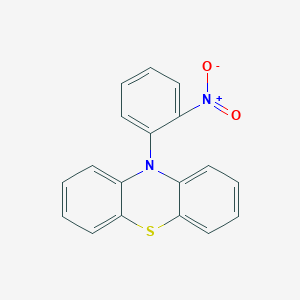
10-(2-Nitrophenyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Nitrophenyl)phenothiazine is a chemical compound with the molecular formula C18H12N2O2S. It belongs to the phenothiazine family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry. Phenothiazines are characterized by their tricyclic structure, which includes nitrogen and sulfur heteroatoms. The presence of a nitrophenyl group at the 10th position of the phenothiazine ring imparts unique chemical and physical properties to this compound .
Preparation Methods
The synthesis of 10-(2-Nitrophenyl)phenothiazine typically involves the reaction of phenothiazine with 2-nitrobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic aromatic substitution, resulting in the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency. The choice of reagents, solvents, and reaction conditions can be adjusted to maximize yield and purity.
Chemical Reactions Analysis
10-(2-Nitrophenyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(2-Nitrophenyl)phenothiazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use as antipsychotic drugs. While this compound itself may not be used directly, its derivatives could have therapeutic potential.
Mechanism of Action
The mechanism of action of 10-(2-Nitrophenyl)phenothiazine and its derivatives involves interactions with various molecular targets and pathways. For example, phenothiazine derivatives are known to interact with dopamine receptors in the brain, which is the basis for their antipsychotic effects. Additionally, the compound can inhibit enzymes such as calmodulin and protein kinase C, leading to diverse biological activities .
Comparison with Similar Compounds
10-(2-Nitrophenyl)phenothiazine can be compared with other phenothiazine derivatives such as:
- 10-Methylphenothiazine
- 10-Phenylphenothiazine
- 2-Chlorophenothiazine
These compounds share the core phenothiazine structure but differ in their substituents, which can significantly affect their chemical and physical properties. The presence of the nitrophenyl group in this compound makes it unique, particularly in terms of its electronic properties and potential reactivity .
Properties
CAS No. |
91732-91-1 |
|---|---|
Molecular Formula |
C18H12N2O2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
10-(2-nitrophenyl)phenothiazine |
InChI |
InChI=1S/C18H12N2O2S/c21-20(22)14-8-2-1-7-13(14)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h1-12H |
InChI Key |
PWDUKZKGUJPUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
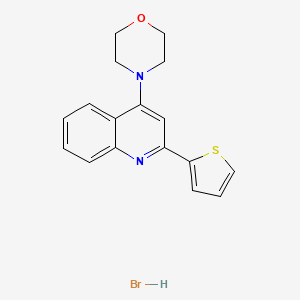
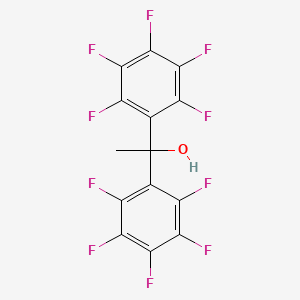
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)


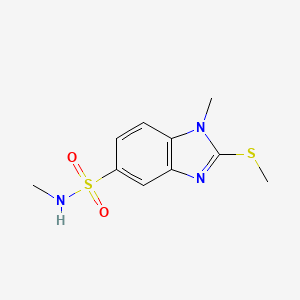

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
